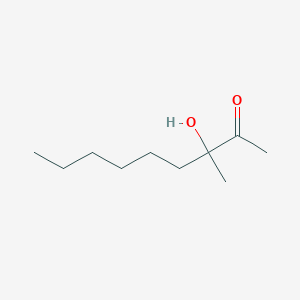![molecular formula C13H14O3P+ B14390573 (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium CAS No. 88648-42-4](/img/structure/B14390573.png)
(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is a complex organic compound that features a naphthalene ring, a hydroxyethyl group, and a methoxy group attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium typically involves the reaction of naphthalene derivatives with phosphonium reagents under controlled conditions. One common method includes the use of naphthalene-1-methanol and a phosphonium salt in the presence of a base to facilitate the formation of the oxophosphanium core.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce phosphine oxides.
Scientific Research Applications
Chemistry
In chemistry, (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is used as a precursor for synthesizing various organic compounds
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe for investigating enzyme activities or as a building block for designing bioactive molecules.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methoxynaphthalene: A simpler compound with a methoxy group attached to a naphthalene ring.
Naphthalene-1-methanol: Contains a hydroxymethyl group attached to a naphthalene ring.
Naphthalene-1-acetic acid: Features an acetic acid group attached to a naphthalene ring.
Uniqueness
(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is unique due to the presence of both a hydroxyethyl group and a methoxy group attached to an oxophosphanium core
Properties
CAS No. |
88648-42-4 |
|---|---|
Molecular Formula |
C13H14O3P+ |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
1-hydroxyethyl-(naphthalen-1-ylmethoxy)-oxophosphanium |
InChI |
InChI=1S/C13H14O3P/c1-10(14)17(15)16-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10,14H,9H2,1H3/q+1 |
InChI Key |
LLGFLWOCSKCZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)[P+](=O)OCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
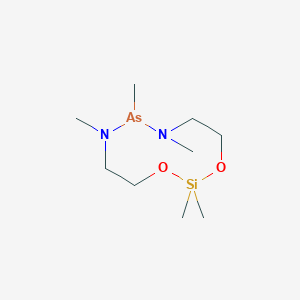

![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)
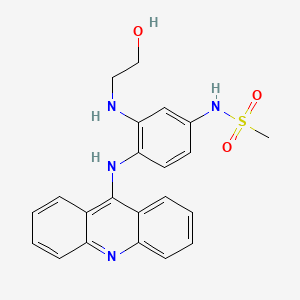
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)
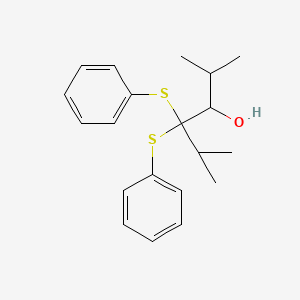
![Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate](/img/structure/B14390533.png)
![4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14390538.png)
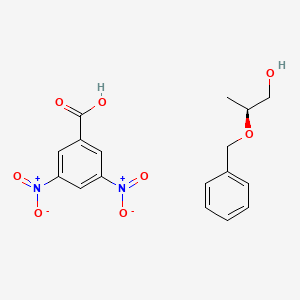
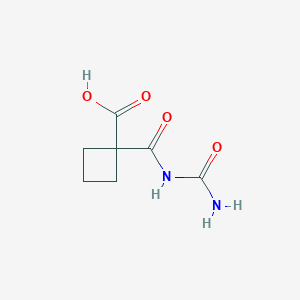
![N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide](/img/structure/B14390551.png)
